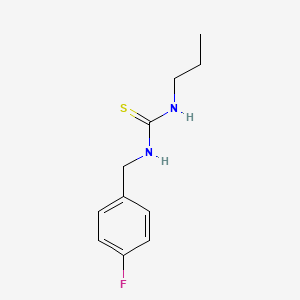![molecular formula C16H16ClNO3 B10953063 {5-[(4-Chlorophenoxy)methyl]furan-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B10953063.png)
{5-[(4-Chlorophenoxy)methyl]furan-2-yl}(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenoxy group, a furan ring, and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-chlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 5-[(4-chlorophenoxy)methyl]-2-furylmethanol: This intermediate is prepared by reacting the acyl chloride with furfuryl alcohol.
Formation of the final compound: The intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst to yield {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde: Shares a similar core structure but lacks the pyrrolidinyl group.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a chlorophenyl group but has a different heterocyclic ring.
Uniqueness
{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is unique due to the combination of its chlorophenoxy, furan, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H16ClNO3 |
|---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
[5-[(4-chlorophenoxy)methyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H16ClNO3/c17-12-3-5-13(6-4-12)20-11-14-7-8-15(21-14)16(19)18-9-1-2-10-18/h3-8H,1-2,9-11H2 |
InChI Key |
CHVXMQHDSUAUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10952984.png)
![6-(4-chlorophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10952991.png)
![3-(4-Chlorophenyl)-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea](/img/structure/B10952992.png)
![1-(difluoromethyl)-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10952994.png)
![(2E)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-diphenylprop-2-enamide](/img/structure/B10952995.png)

![7-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10953006.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylbutanamide](/img/structure/B10953012.png)
![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10953020.png)

![N-[4-(carbamimidoylsulfamoyl)phenyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10953042.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)furan-2-carboxamide](/img/structure/B10953052.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10953065.png)
![(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-methylbenzyl)piperazino]methanone](/img/structure/B10953071.png)
